2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2-chlorophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with 2-chlorobenzylamine in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution typically involves reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and antifungal properties.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Phenyl-4,5-diphenyl-1H-imidazole
- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole
Comparison: Compared to its analogs, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWNXQGJAPQOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6143-80-2 | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6143-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061894 | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-67-1 | |
Record name | 2-(o-Chlorophenyl)-4,5-diphenylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is known about the structural characteristics of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole?
A1: this compound is an organic compound with the molecular formula C21H15ClN2 []. Its crystal structure reveals two independent molecules within the asymmetric unit []. Notably, one molecule exhibits disorder in the chlorophenyl ring, with two orientations possible due to rotation around the bond connecting it to the imidazole ring []. These independent molecules form chains along the a-axis through N—H⋯N intermolecular hydrogen bonds [].
Q2: Has this compound been utilized in any specific chemical reactions or applications?
A2: While the provided research [] focuses on the structural characterization of this compound, a related compound, Fe3O4@SiO2·HM·SO3H, has been shown to catalyze the synthesis of various 2,4,5-trisubstituted imidazoles, including this compound, under microwave irradiation and solvent-free conditions []. This suggests potential applications of these imidazole derivatives in synthetic chemistry, but further research is needed to explore the specific reactivity and potential applications of this compound.
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